3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C8H6ClF3O3S and a molecular weight of 274.65 g/mol . This compound is known for its unique trifluoroethoxy group attached to a benzene ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(1,1,2-Trifluoroethoxy)benzene with chlorosulfonic acid or sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfonyl chloride derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro and halogenated derivatives of the benzene ring.
Scientific Research Applications
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethoxy)benzene-1-sulfonyl chloride
- 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
Uniqueness
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is unique due to its trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .
Biological Activity
3-(1,1,2-Trifluoroethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a trifluoroethoxy group attached to a benzene ring. Its molecular formula is C₉H₈ClF₃O₂S, and it has a molecular weight of approximately 270.67 g/mol. The unique structural features of this compound contribute to its notable biological activity, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
The trifluoroethoxy group enhances the compound's lipophilicity and reactivity. The sulfonyl chloride functional group allows for nucleophilic substitution reactions, which are essential for synthesizing various derivatives with potential biological applications.
Table 1: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | Contains a trifluoromethyl group; less sterically hindered. |
4-(Trifluoromethyl)benzenesulfonyl chloride | C₇H₄ClF₃O₂S | Similar structure but with para-substitution; different electronic effects on reactivity. |
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride | C₇H₄ClF₃O₂S | Features a methoxy group; potentially different solubility and reactivity profiles. |
Biological Activity
Preliminary studies indicate that this compound may interact with biological macromolecules such as proteins through covalent bonding due to its electrophilic nature. This interaction can lead to modifications in protein function or activity, which is crucial for understanding its potential therapeutic applications.
The trifluoroethoxy group can increase metabolic stability and lipophilicity, enhancing the compound's pharmacokinetic properties. Fluorinated compounds like this one often interact with various enzymes and receptors due to their unique chemical properties, influencing a variety of biochemical pathways.
Case Studies and Research Findings
Research has shown that compounds containing trifluoromethyl groups exhibit enhanced potency in various biological assays. For instance, studies have demonstrated that the incorporation of fluorinated groups can significantly increase the inhibitory activity against specific enzymes or receptors compared to non-fluorinated analogs .
Example Study
In one study focusing on enzyme inhibition, the inclusion of a trifluoroethoxy group enhanced the compound's ability to inhibit serotonin uptake by six-fold compared to its non-fluorinated counterpart. This highlights the importance of fluorination in optimizing drug potency .
Applications
This compound has potential applications in:
- Medicinal Chemistry : As a precursor for synthesizing enzyme inhibitors and other pharmaceuticals.
- Agrochemicals : In the development of herbicides and pesticides due to its ability to modify biological activity.
- Synthetic Organic Chemistry : For producing various derivatives and functionalized compounds through nucleophilic substitution reactions.
Properties
Molecular Formula |
C8H6ClF3O3S |
---|---|
Molecular Weight |
274.65 g/mol |
IUPAC Name |
3-(1,1,2-trifluoroethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H6ClF3O3S/c9-16(13,14)7-3-1-2-6(4-7)15-8(11,12)5-10/h1-4H,5H2 |
InChI Key |
RZPXZBYVVFMEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(CF)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.